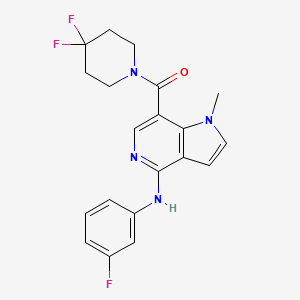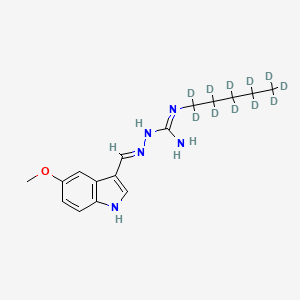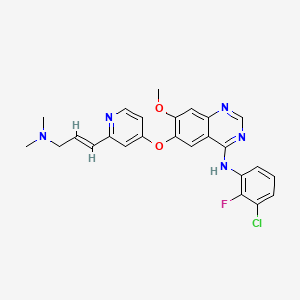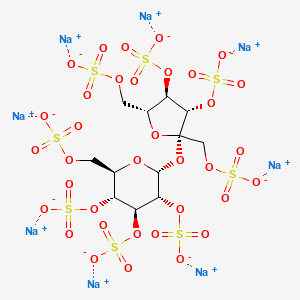
Sucrose octasulfate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose octasulfate (sodium) is an organic sulfur compound known for its unique chemical properties and applications. It is a white solid that is sparingly soluble in water and is primarily used as a surfactant due to its excellent emulsifying, dispersing, wetting, and micelle-forming properties . The compound is also known for its role in enhancing the absorption and penetration of pesticides in agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose octasulfate (sodium) is typically synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions must be carefully controlled, including temperature and time, to ensure the complete sulfation of the hydroxyl groups on the sucrose molecule . The resulting product is then neutralized with sodium hydroxide to form the sodium salt of sucrose octasulfate .
Industrial Production Methods
In industrial settings, the production of sucrose octasulfate (sodium) involves large-scale reactions with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The process requires stringent control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sucrose octasulfate (sodium) primarily undergoes substitution reactions where the hydroxyl groups of sucrose are replaced by sulfate groups . It can also participate in complex formation reactions with metal ions, such as aluminum, to form compounds like sucralfate .
Common Reagents and Conditions
The common reagents used in the synthesis of sucrose octasulfate (sodium) include sulfur trioxide, chlorosulfonic acid, and pyridine . The reaction conditions typically involve controlled temperatures and the presence of an organic base to facilitate the sulfation process .
Major Products Formed
The major product formed from the sulfation of sucrose is sucrose octasulfate (sodium), which can further react with metal ions to form complexes like sucralfate .
Scientific Research Applications
Sucrose octasulfate (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Studied for its potential antiulcer and antipeptic activities.
Medicine: Utilized in the formulation of sucralfate, a medication used to treat gastric and duodenal ulcers.
Industry: Employed as an additive in agricultural products to enhance the efficacy of pesticides.
Mechanism of Action
Sucrose octasulfate (sodium) exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance that protects the gastric lining against peptic acid, pepsin, and bile salts . This protective layer acts locally to shield the mucosa from damage . Additionally, sucrose octasulfate (sodium) can form a thin film on mucosal surfaces, providing a barrier against irritants .
Comparison with Similar Compounds
Similar Compounds
Sucrose sulfate: Similar in structure but lacks the complete sulfation of all hydroxyl groups.
Sucralfate: A complex formed by the reaction of sucrose octasulfate (sodium) with aluminum hydroxide.
Sorbitan esters: Used as emulsifiers but differ in their chemical structure and properties.
Uniqueness
Sucrose octasulfate (sodium) is unique due to its complete sulfation, which imparts distinct chemical properties such as high polarity and acidity . This makes it particularly effective as a surfactant and in forming protective barriers in medical applications .
Properties
Molecular Formula |
C12H14Na8O35S8 |
|---|---|
Molecular Weight |
1158.7 g/mol |
IUPAC Name |
octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI Key |
CPRSOZZDECJZKH-QRDGSJRXSA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)

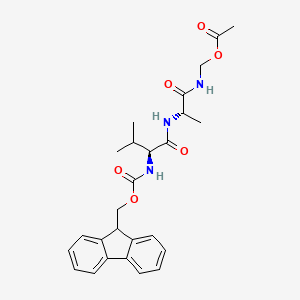
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)

![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)


